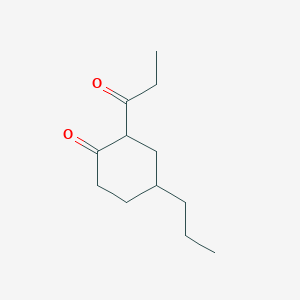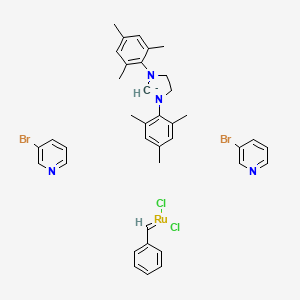
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine is a complex organometallic compound known for its catalytic properties. It is commonly referred to as a Grubbs Catalyst, specifically the third generation. This compound is widely used in olefin metathesis reactions, which are pivotal in organic synthesis for forming carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine involves several steps:
Synthesis of the Ligands: The ligands 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide and 3-bromopyridine are synthesized separately.
Formation of the Ruthenium Complex: The ligands are then coordinated to a ruthenium center. This involves reacting the ligands with a ruthenium precursor, typically ruthenium trichloride, under inert conditions.
Final Assembly: The final step involves the formation of the benzylidene moiety, which is achieved by reacting the intermediate complex with benzylidene chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine primarily undergoes metathesis reactions, including:
Ring-Closing Metathesis (RCM): Used to form cyclic compounds.
Cross Metathesis (CM): Involves the exchange of alkylidene groups between alkenes.
Ring-Opening Metathesis Polymerization (ROMP): Used to produce polymers from cyclic olefins.
Common Reagents and Conditions
Reagents: Common reagents include alkenes, alkynes, and various olefinic substrates.
Major Products
The major products of these reactions are typically cyclic compounds, linear alkenes, and polymers, depending on the specific metathesis reaction employed .
Scientific Research Applications
Benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the ruthenium center to the olefinic substrates, facilitating the breaking and forming of carbon-carbon double bonds. The labile pyridine ligands allow for rapid initiation of the catalytic cycle, making the compound highly efficient in metathesis reactions .
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalyst 1st Generation: Contains a phosphine ligand instead of the imidazolidin-2-ide ligand.
Grubbs Catalyst 2nd Generation: Similar structure but with different ligands, offering different reactivity and stability profiles.
Uniqueness
The third-generation Grubbs Catalyst, benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine, is unique due to its enhanced stability and reactivity, making it suitable for a broader range of metathesis reactions compared to its predecessors .
Properties
Molecular Formula |
C38H41Br2Cl2N4Ru- |
|---|---|
Molecular Weight |
885.5 g/mol |
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine |
InChI |
InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2 |
InChI Key |
GQQCUTFFYIFJBH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




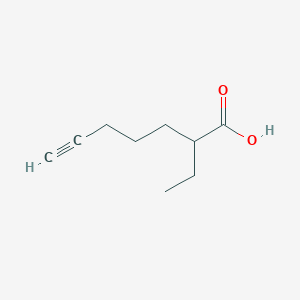


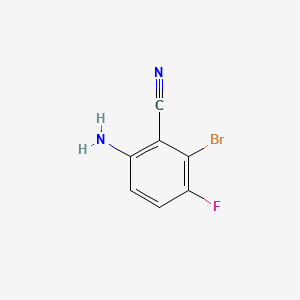


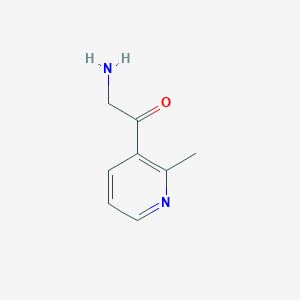
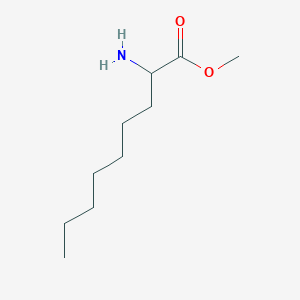
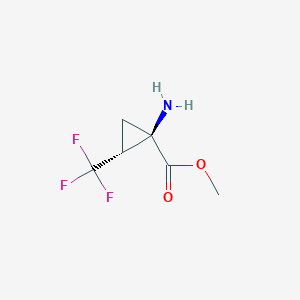
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
